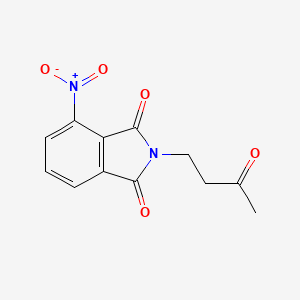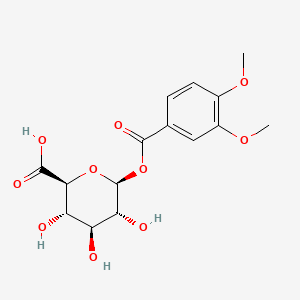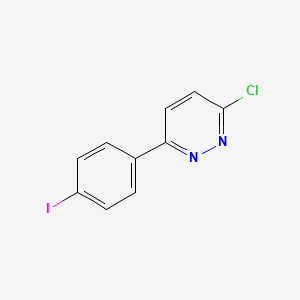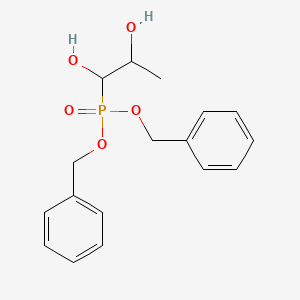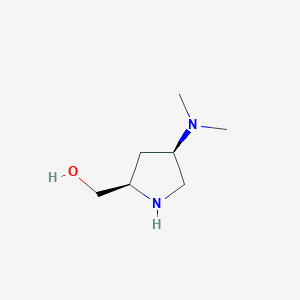
4-(4-Methoxycyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxycyclohexyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxycyclohexyl group. This reaction typically requires strong bases and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of lignin-based phenolic compounds. This process uses supported metal catalysts under specific reaction conditions, such as high temperature and pressure, to selectively produce cyclohexanol intermediates, which can then be further functionalized to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxycyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Scientific Research Applications
4-(4-Methoxycyclohexyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxycyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It exhibits antioxidant properties by scavenging free radicals and inhibiting enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate lipid metabolism and energy expenditure, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4-(4-Methoxycyclohexyl)phenol can be compared with other phenolic compounds, such as:
4-Methoxyphenol: Similar in structure but lacks the cyclohexyl ring, making it less sterically hindered.
2-Methoxyphenol:
3-Methoxyphenol: Has a methoxy group at the meta position relative to the hydroxyl group.
The uniqueness of this compound lies in its cyclohexyl substitution, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-methoxycyclohexyl)phenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-3,6-7,11,13-14H,4-5,8-9H2,1H3 |
InChI Key |
UHLJMXYOTIJOJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
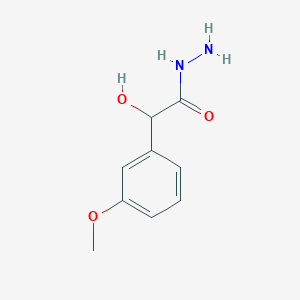
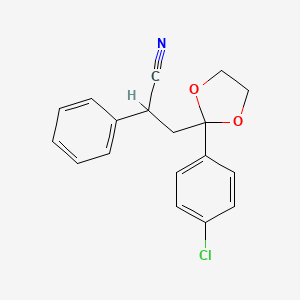
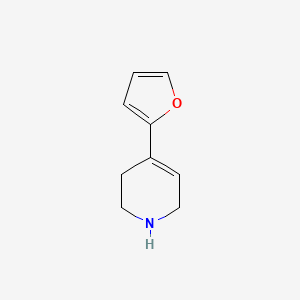
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
